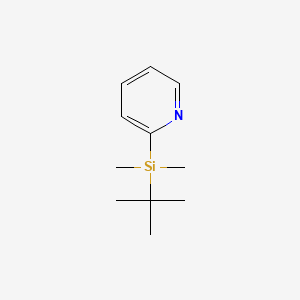
Tert-butyl-dimethyl-pyridin-2-ylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-dimethyl-pyridin-2-ylsilane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a pyridin-2-yl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-pyridin-2-ylsilane typically involves the reaction of tert-butyl-dimethylchlorosilane with pyridin-2-yl lithium or pyridin-2-yl magnesium bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-dimethyl-pyridin-2-ylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The tert-butyl, methyl, or pyridin-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Lower oxidation state silicon compounds
Substitution: Various substituted organosilicon compounds
Scientific Research Applications
Chemistry
Tert-butyl-dimethyl-pyridin-2-ylsilane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It can serve as a protecting group for functional groups such as alcohols and amines, enhancing the selectivity and efficiency of synthetic routes.
Properties
Molecular Formula |
C11H19NSi |
|---|---|
Molecular Weight |
193.36 g/mol |
IUPAC Name |
tert-butyl-dimethyl-pyridin-2-ylsilane |
InChI |
InChI=1S/C11H19NSi/c1-11(2,3)13(4,5)10-8-6-7-9-12-10/h6-9H,1-5H3 |
InChI Key |
LEPGICAYNVWABV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















